2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme in the inflammatory response .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are known for their diverse biological activities, which suggest they have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Preparation Methods
The synthesis of 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and acetamide groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with phenylacetic acid to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise in studies related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: Due to its diverse biological activities, it is being explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug known for its effectiveness against bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with broad-spectrum activity.
What sets this compound apart is its unique combination of the thiazole ring with the phenyl and acetamide groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKHVWISLSODOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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